
Acenaphthen-5-yl-morpholin-4-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthen-5-yl-morpholin-4-yl-methanone, also known as AMM, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. AMM is a white crystalline powder that has a molecular formula of C18H21NO2 and a molecular weight of 283.36 g/mol.
Mechanism of Action
The exact mechanism of action of Acenaphthen-5-yl-morpholin-4-yl-methanone is not yet fully understood. However, it has been proposed that Acenaphthen-5-yl-morpholin-4-yl-methanone exerts its biological activities by inhibiting certain enzymes or receptors in the body. For example, Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation.
Biochemical and Physiological Effects:
Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Acenaphthen-5-yl-morpholin-4-yl-methanone has antitumor activity against various cancer cell lines such as MCF-7, HeLa, and A549. Acenaphthen-5-yl-morpholin-4-yl-methanone has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Advantages and Limitations for Lab Experiments
One of the main advantages of Acenaphthen-5-yl-morpholin-4-yl-methanone is its versatility as a reagent for organic synthesis. Acenaphthen-5-yl-morpholin-4-yl-methanone can be easily synthesized and used as a building block for the synthesis of various compounds. However, one of the limitations of Acenaphthen-5-yl-morpholin-4-yl-methanone is its low solubility in water, which can make it difficult to use in certain biological assays.
Future Directions
There are several future directions for the research on Acenaphthen-5-yl-morpholin-4-yl-methanone. One of the areas of future research is the development of novel Acenaphthen-5-yl-morpholin-4-yl-methanone derivatives with improved biological activities. Another area of future research is the investigation of the mechanism of action of Acenaphthen-5-yl-morpholin-4-yl-methanone in more detail. Furthermore, the potential applications of Acenaphthen-5-yl-morpholin-4-yl-methanone in drug delivery systems and nanotechnology should be explored.
Conclusion:
In conclusion, Acenaphthen-5-yl-morpholin-4-yl-methanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The versatility of Acenaphthen-5-yl-morpholin-4-yl-methanone as a reagent for organic synthesis makes it a valuable tool for the synthesis of various compounds. However, further research is needed to fully understand the mechanism of action of Acenaphthen-5-yl-morpholin-4-yl-methanone and to explore its potential applications in drug delivery systems and nanotechnology.
Synthesis Methods
The synthesis of Acenaphthen-5-yl-morpholin-4-yl-methanone involves the reaction of acenaphthene, morpholine, and benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
Acenaphthen-5-yl-morpholin-4-yl-methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Acenaphthen-5-yl-morpholin-4-yl-methanone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, Acenaphthen-5-yl-morpholin-4-yl-methanone has been used as a building block for the synthesis of novel materials such as dendrimers and polymers. In organic synthesis, Acenaphthen-5-yl-morpholin-4-yl-methanone has been used as a versatile reagent for the synthesis of various compounds.
properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(18-8-10-20-11-9-18)15-7-6-13-5-4-12-2-1-3-14(15)16(12)13/h1-3,6-7H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSRKRWRNBHAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580735.png)
![3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
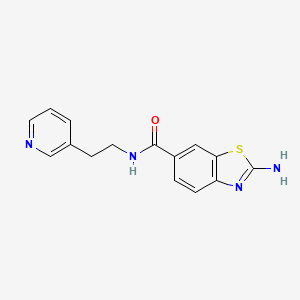
![ethyl (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoate](/img/structure/B7580752.png)
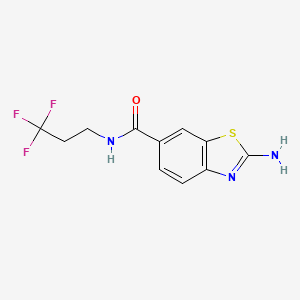
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580762.png)
![2-Methyl-5-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7580770.png)
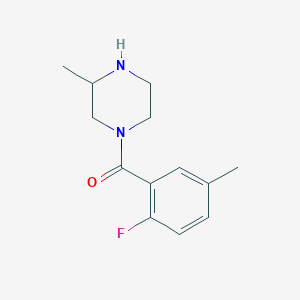
![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)
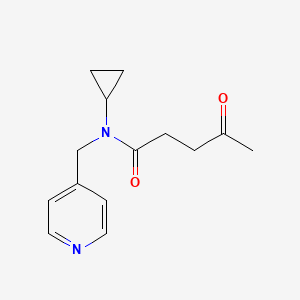
![N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580805.png)
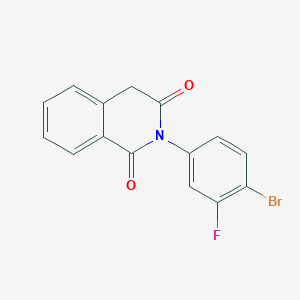
![N-(1-cyclopropylpyrrolidin-3-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580813.png)